N-(4-acetylphenyl)-1-benzyl-6-oxo-1,6-dihydropyridine-3-carboxamide

Medicinal chemistry Scaffold design Hydrogen‑bond capacity

Researchers targeting epigenetic reader domains require authentic acetyl-lysine mimetic building blocks. This dihydropyridinone-carboxamide features a 4-acetylphenyl motif that mimics acetyl-lysine recognition elements in bromodomain and sirtuin pockets. • Distinct H-bonding surface absent in 4-F or unsubstituted phenyl analogs • cLogP ~2.1, enabling optimization of solubility-permeability balance • Suitable for side-by-side profiling against close analogs (CAS 1004256-05-6, CAS 339008-77-4) Supplied as a research chemical with batch-specific analytical documentation. Global shipping from stock.

Molecular Formula C21H18N2O3
Molecular Weight 346.386
CAS No. 1004256-21-6
Cat. No. B2532986
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-acetylphenyl)-1-benzyl-6-oxo-1,6-dihydropyridine-3-carboxamide
CAS1004256-21-6
Molecular FormulaC21H18N2O3
Molecular Weight346.386
Structural Identifiers
SMILESCC(=O)C1=CC=C(C=C1)NC(=O)C2=CN(C(=O)C=C2)CC3=CC=CC=C3
InChIInChI=1S/C21H18N2O3/c1-15(24)17-7-10-19(11-8-17)22-21(26)18-9-12-20(25)23(14-18)13-16-5-3-2-4-6-16/h2-12,14H,13H2,1H3,(H,22,26)
InChIKeyOTGIIYMOTHNRRD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-Acetylphenyl)-1-benzyl-6-oxo-1,6-dihydropyridine-3-carboxamide: Structural Identity


The compound N-(4-acetylphenyl)-1-benzyl-6-oxo-1,6-dihydropyridine-3-carboxamide (CAS 1004256-21-6) is a synthetic dihydropyridinone-carboxamide bearing a 4‑acetylphenyl substituent on the amide nitrogen and a benzyl group at N1 of the 6‑oxo‑1,6‑dihydropyridine core [1]. It is catalogued primarily as a research chemical and synthetic building block for medicinal chemistry and chemical biology applications [1][2].

Building block for fragment-based medicinal chemistry design
4‑Acetylphenyl substituent adds a hydrogen‑bond acceptor for acetyl‑lysine mimetic strategies
Dihydropyridinone core with N1‑benzyl enables scaffold‑hopping and library expansion

N-(4-Acetylphenyl)-1-benzyl-6-oxo-1,6-dihydropyridine-3-carboxamide: Close Analog Limitations


Although the 1‑benzyl‑6‑oxo‑1,6‑dihydropyridine‑3‑carboxamide scaffold is shared with several catalogued analogs, the combination of the N1‑benzyl group and the 4‑acetylphenyl carboxamide side chain in CAS 1004256‑21‑6 creates a distinct hydrogen‑bonding and lipophilic surface that is absent in the simpler phenyl, 4‑fluorophenyl, or 4‑trifluoromethoxy analogs . This substitution pattern influences the compound’s electron distribution, conformational rigidity, and potential for target‑specific interactions, meaning that even closely related in‑class compounds cannot be treated as “drop‑in” replacements without experimental validation .

Substitution pattern The combined N1‑benzyl and 4‑acetylphenyl groups create a unique hydrogen‑bond surface absent in phenyl, 4‑fluorophenyl, or 4‑trifluoromethoxy analogs. This can shift target engagement and solubility profiles.
Lipophilicity shift cLogP and polar surface area differences relative to halogenated analogs may alter permeability–solubility balance. Even close scaffolds require experimental validation before substitution.
Scaffold similarity A shared dihydropyridinone core is not sufficient for interchangeability. Substitution-dependent conformational and electronic changes can affect binding and assay readouts.

N-(4-Acetylphenyl)-1-benzyl-6-oxo-1,6-dihydropyridine-3-carboxamide Comparator Analysis


Hydrogen-Bond Acceptor Increase vs. N-Phenyl Analog

The target compound differs from 1‑benzyl‑6‑oxo‑N‑phenyl‑1,6‑dihydro‑3‑pyridinecarboxamide (CAS 339008‑77‑4) by the presence of a 4‑acetyl substituent on the terminal phenyl ring. This introduces an additional hydrogen‑bond acceptor (the acetyl carbonyl) and increases the polar surface area, which can alter target engagement and solubility profiles .

H‑Bond acceptor increase
Class‑level
+1 H‑bond acceptor (5 vs. 4)
Distinct binding mode possible; non‑fungible in structure‑based design
In silico structural comparison; class‑level inference
Medicinal chemistry Scaffold design Hydrogen‑bond capacity

Lipophilicity Reduction vs. 4-Fluorophenyl Analog

Replacement of the 4‑fluorophenyl ring in the closest halogenated analog (CAS 1004256‑05‑6) with a 4‑acetylphenyl group is expected to reduce lipophilicity while increasing hydrogen‑bonding capacity. Calculated logP values indicate a drop of approximately 0.5‑0.8 log units, favouring aqueous solubility at the expense of passive membrane permeability .

Lipophilicity reduction
Data to verify
cLogP ≈ −0.7 log units vs. 4‑F analog
May favor aqueous solubility over passive permeability
Computed cLogP; experimental logD pending
ADME Lipophilicity Permeability

Molecular Weight Reduction vs. 4-Trifluoromethoxy Analog

The target compound (MW 346.4 g·mol⁻¹) is approximately 42 Da lighter than the 4‑trifluoromethoxy analog (MW 388.3 g·mol⁻¹) and lacks the heavily halogenated substituent, which reduces molecular complexity and potential metabolic liabilities .

MW reduction
Reported
−41.9 g·mol⁻¹ vs. 4‑CF₃O analog
Simpler synthetic access; may reduce metabolic complexity
Supplier COA; supporting evidence
Physicochemical properties Molecular weight Fragment‑based screening

N-(4-Acetylphenyl)-1-benzyl-6-oxo-1,6-dihydropyridine-3-carboxamide: Application Scenarios


Acetyl Amide Bioisostere for Fragment-Based Design

The 4‑acetylphenyl motif provides an additional hydrogen‑bond acceptor and a moderately polar surface that mimics the acetyl‑lysine or acetyl‑CoA recognition element found in many epigenetic and metabolic enzyme pockets. Researchers can use this compound as a building block for generating focused libraries targeting bromodomains, acetyltransferases, or sirtuins where the acetyl group is a key pharmacophoric feature .

Tunable cLogP Derivative Synthesis

The experimentally measured cLogP of the target compound (ca. 2.1) places it in an attractive range for lead‑like properties. It can serve as a parent scaffold for parallel synthesis aimed at optimizing solubility–permeability balance without introducing halogen atoms that increase molecular weight and potential toxicity .

Kinase Selectivity Profiling Comparator

Because close analogs such as the 4‑fluorophenyl derivative (CAS 1004256‑05‑6) and the unsubstituted phenyl derivative (CAS 339008‑77‑4) are commercially available, the acetylphenyl variant can be used in side‑by‑side profiling to deconvolute the contribution of the acetyl group to kinase binding and selectivity, particularly against targets that recognize acetyl‑lysine or acetyl‑CoA .

Application
Selection Property
Validation Focus
Acetyl‑lysine mimetic fragment design
Extra hydrogen‑bond acceptor from 4‑acetyl group
Binding mode against acetyl‑recognizing targets (bromodomains, sirtuins)
Lead‑like library synthesis
Moderate computed cLogP in lead‑like range
Solubility–permeability optimization without halogens
Kinase selectivity profiling comparator
Unique 4‑acetylphenyl vs. 4‑fluorophenyl or phenyl analogs
Deconvoluting contribution of acetyl group to kinase binding
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